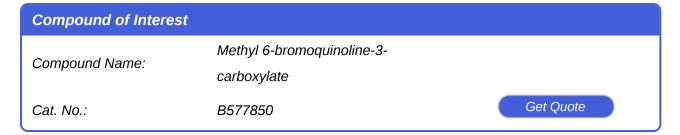


# biological activity of Methyl 6-bromoquinoline-3carboxylate analogs

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A Comprehensive Guide to the Biological Activity of **Methyl 6-bromoquinoline-3-carboxylate** Analogs

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative overview of the biological activities of analogs of **Methyl 6-bromoquinoline-3-carboxylate**, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is based on a compilation of experimental data from various studies on structurally related quinoline derivatives.

## **Anticancer Activity**

Analogs of **Methyl 6-bromoquinoline-3-carboxylate** have demonstrated significant potential as anticancer agents. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of tubulin polymerization.

# Comparative Efficacy of Quinoline-3-carboxylate Analogs

The following table summarizes the in vitro anticancer activity of various quinoline-3-carboxylate analogs against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

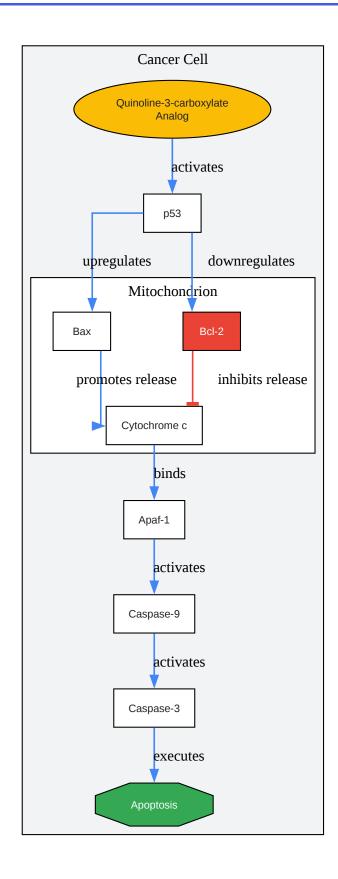


Compound ID	Modification	Cell Line	IC50 (μM)	Reference
Analog 1 (4m)	2-styrylquinoline- 3-carboxylate derivative	K562 (Leukemia)	0.28	[1][2]
Analog 2 (4k)	2-styrylquinoline- 3-carboxylate derivative	K562 (Leukemia)	0.28	[1][2]
Analog 3 (4m)	2-styrylquinoline- 3-carboxylate derivative	MCF-7 (Breast Cancer)	0.33	[1][2]
Analog 4 (4n)	2-styrylquinoline- 3-carboxylate derivative	MCF-7 (Breast Cancer)	0.33	[1][2]
CTRI-17	Novel quinoline derivative	Breast Cancer Cells	0.1-0.3	[3]
CTRI-20	Novel quinoline derivative	Breast Cancer Cells	0.1-0.3	[3]
(+)-6c	6-butyl-12- formyl-5,6-hydro- 3,9- dihydroxyindolo[ 2,1- alpha]isoquinolin e	Tubulin Polymerization	3.1	[4]
Compound 4c	Novel quinoline derivative	Tubulin Polymerization	17	[5]

# **Mechanism of Action: Apoptosis Induction**

Several quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic apoptosis pathway.





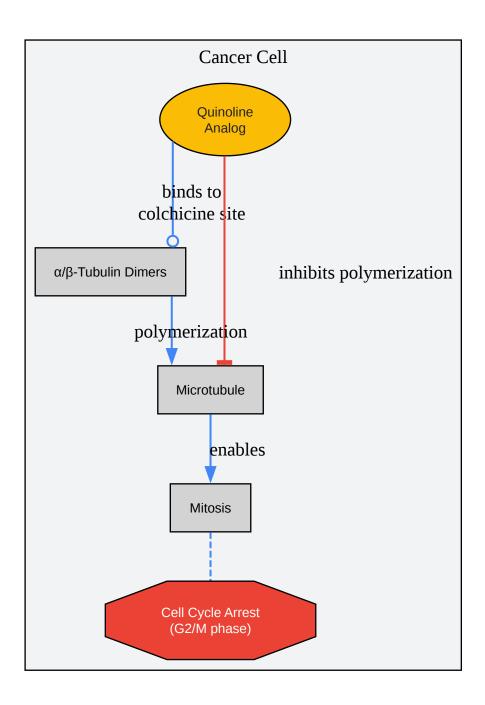
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Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylate analogs.



## **Mechanism of Action: Tubulin Polymerization Inhibition**

Certain quinoline analogs have been shown to inhibit the polymerization of tubulin, a critical process for cell division. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately, cell death.



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Caption: Inhibition of tubulin polymerization by quinoline analogs.



# **Antimicrobial Activity**

Derivatives of **Methyl 6-bromoquinoline-3-carboxylate** also exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens.

## **Comparative Efficacy of Quinoline Analogs**

The following table summarizes the in vitro antimicrobial activity of various quinoline analogs, presented as Minimum Inhibitory Concentration (MIC) in  $\mu$ g/mL.

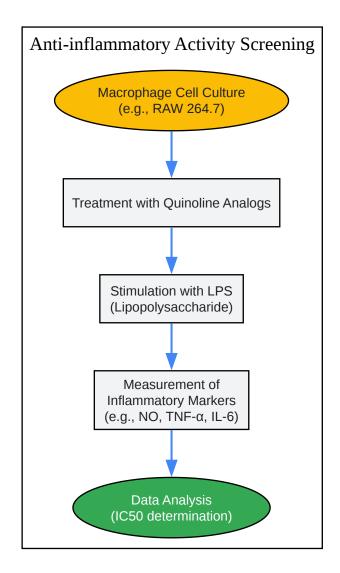
Compound ID	Modification	Microorganism	MIC (μg/mL)	Reference
Amifloxacin (16)	1-methylamino, 7-(4-methyl-1- piperazinyl)	Escherichia coli	0.25	[6]
Analog (21)	1-methylamino, 7-(1-piperazinyl)	Escherichia coli	Not Specified	[6]
Compound 9g	α- aminophosphona te with coumarylthiazole	Staphylococcus aureus	0.25	[7]
Compound 9h	α- aminophosphona te with coumarylthiazole	Staphylococcus aureus	0.25	[7]
Compound 10k	α- aminophosphona te with coumarylthiazole	Candida albicans	0.25	[7]
Compound 10I	α- aminophosphona te with coumarylthiazole	Candida albicans	0.25	[7]



#### **Anti-inflammatory Activity**

The anti-inflammatory properties of quinoline derivatives are also under investigation, with some analogs showing potential to modulate key inflammatory pathways. A proposed mechanism involves the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

#### **Experimental Workflow for Anti-inflammatory Screening**



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Caption: Experimental workflow for assessing anti-inflammatory activity.



# **Experimental Protocols Anticancer Activity Assays**

- MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active
  metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a
  purple formazan product. The amount of formazan is proportional to the number of living
  cells.
- SRB Assay (Sulphorhodamine B): This assay is based on the ability of the SRB dye to bind
  to protein components of cells. The amount of bound dye is proportional to the cell mass and
  is used to determine cytotoxicity.

#### **Antimicrobial Activity Assay**

Broth Micro-dilution Method: This method is used to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are
prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a
standardized suspension of the test microorganism. The MIC is the lowest concentration of
the compound that inhibits visible growth of the microorganism after a defined incubation
period.

#### Conclusion

The analogs of **Methyl 6-bromoquinoline-3-carboxylate** represent a versatile chemical scaffold with significant potential in the development of new therapeutic agents. The presented data highlights their promising anticancer, antimicrobial, and anti-inflammatory activities. Structure-activity relationship studies, as indicated in the referenced literature, are crucial for optimizing the potency and selectivity of these compounds. Further research focusing on the specific mechanisms of action and in vivo efficacy is warranted to translate these findings into clinical applications.

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